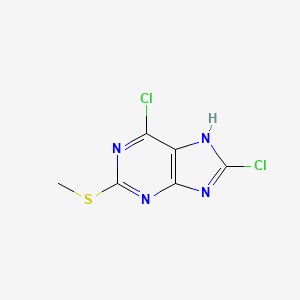

6,8-dichloro-2-methylsulfanyl-7H-purine

説明

Structure

3D Structure

特性

CAS番号 |

98141-45-8 |

|---|---|

分子式 |

C6H4Cl2N4S |

分子量 |

235.09 g/mol |

IUPAC名 |

6,8-dichloro-2-methylsulfanyl-7H-purine |

InChI |

InChI=1S/C6H4Cl2N4S/c1-13-6-10-3(7)2-4(12-6)11-5(8)9-2/h1H3,(H,9,10,11,12) |

InChIキー |

HCDIZFGKFJHVDP-UHFFFAOYSA-N |

正規SMILES |

CSC1=NC2=C(C(=N1)Cl)NC(=N2)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 6,8 Dichloro 2 Methylsulfanyl 7h Purine

Precursor Synthesis Strategies for Purine (B94841) Ring Formation

The formation of the purine ring is a foundational aspect of synthesizing 6,8-dichloro-2-methylsulfanyl-7H-purine. This can be achieved either by building the bicyclic system from a substituted pyrimidine (B1678525) precursor or by modifying a pre-existing purine molecule.

Cyclization Routes from Pyrimidine Precursors

One of the most established methods for purine synthesis involves the initial construction of a substituted pyrimidine ring, which is then elaborated to form the fused imidazole (B134444) ring. This pathway, often referred to as the Traube purine synthesis, is a versatile and widely applied strategy.

The synthesis of a suitable pyrimidine intermediate is the critical first phase of this strategy. A key precursor for the target molecule is 4,6-dichloro-2-methylthio-5-nitropyrimidine. The construction of this intermediate is a multi-step process that begins with simple starting materials.

A common synthetic pathway starts with diethyl malonate and proceeds through four principal stages: nitration, cyclization, methylation, and chlorination. Initially, diethyl malonate is nitrated using concentrated or fuming nitric acid. The resulting nitro-compound is then cyclized with thiourea (B124793) in the presence of a base like sodium alkoxide to form the pyrimidine ring, specifically 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. The subsequent methylation of the thiol group is typically achieved with a reagent such as dimethyl sulfate. The final step involves the conversion of the two hydroxyl groups at positions 4 and 6 into chloro groups. This chlorination is accomplished by treating the dihydroxy intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride, often with a catalytic amount of an amine base like N,N-dimethylaniline.

Table 1: Synthetic Steps for 4,6-dichloro-2-methylthio-5-nitropyrimidine

| Step | Reaction | Key Reagents | Product |

| 1 | Nitration | Diethyl malonate, Nitric Acid | Diethyl 2-nitromalonate |

| 2 | Cyclization | Thiourea, Sodium alkoxide | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine |

| 3 | Methylation | Dimethyl sulfate, Sodium hydroxide | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine |

| 4 | Chlorination | Phosphorus oxychloride, N,N-dimethylaniline | 4,6-dichloro-2-methylthio-5-nitropyrimidine |

Once the substituted pyrimidine is synthesized, the next stage is the formation of the fused imidazole ring to complete the purine structure. This process first requires the chemical reduction of the nitro group at the C-5 position of the pyrimidine ring to an amino group, yielding a 4,5-diaminopyrimidine (B145471) intermediate (e.g., 4,5-diamino-6-chloro-2-(methylthio)pyrimidine).

The subsequent ring closure is the hallmark of the Traube synthesis. oregonstate.edumdpi.com This reaction involves treating the 4,5-diaminopyrimidine with a reagent that can provide a single carbon atom to bridge the two amino groups. acs.org Formic acid is a widely used and effective reagent for this cyclization, leading to the formation of the imidazole ring. acs.org Alternatively, orthoester derivatives, such as diethoxymethyl acetate, can be employed for the same purpose. acs.org Heating the diaminopyrimidine with the one-carbon reagent facilitates the dehydration and cyclization, yielding the purine scaffold. For the synthesis of the target compound, this would result in 6-chloro-2-methylsulfanyl-7H-purin-8(9H)-one, which then requires a subsequent chlorination step at the C-8 position.

Derivatization of Existing Purine Scaffolds

An alternative synthetic strategy begins with a pre-formed purine ring system and introduces the required functional groups—two chloro groups and a methylsulfanyl group—at the appropriate positions. This approach relies on the distinct chemical reactivity of the C-2, C-6, and C-8 positions of the purine core.

This approach may start from a purine precursor such as 2-methylsulfanylhypoxanthine, which features hydroxyl groups (in their tautomeric keto forms) at the C-6 and C-8 positions. The conversion of these hydroxyl groups to chloro groups is a standard transformation in heterocyclic chemistry.

The reaction is typically carried out using an excess of a chlorinating agent like phosphorus oxychloride (POCl₃). oregonstate.eduacs.orggoogle.comnih.gov The inclusion of a high-boiling tertiary amine, such as N,N-diethylaniline, can facilitate the reaction. oregonstate.edu Heating the purine substrate in this reagent mixture replaces the hydroxyl groups with chlorine atoms, yielding the 6,8-dichloro-purine derivative. oregonstate.edu Various methodologies are available for introducing chlorine at the C-8 position specifically, reflecting its distinct electronic environment compared to the C-2 and C-6 positions on the pyrimidine portion of the scaffold. mdpi.com

The methylsulfanyl group (-SCH₃) can be introduced onto the purine scaffold either before or after the chlorination steps. If starting with a purine that is not substituted at the C-2 position, such as 2,6,8-trichloropurine (B1237924), the methylsulfanyl group can be installed via a nucleophilic substitution reaction.

The chlorine atom at the C-2 position is susceptible to displacement by sulfur nucleophiles. Treating 2,6,8-trichloropurine with a thiolate, such as sodium thiomethoxide (NaSMe), allows for the selective replacement of the C-2 chlorine. This yields the desired this compound. An alternative method involves starting with a purine-2-thione (a purine with a C=S double bond at the C-2 position). The sulfur atom in the purine-2-thione can be readily alkylated using a methylating agent, such as methyl iodide, in the presence of a base to introduce the methyl group, forming the methylsulfanyl linkage.

Introduction of Methylsulfanyl Group at Purine C-2 Position

Targeted Synthesis of this compound

The targeted synthesis of this compound is most effectively achieved through a stepwise functionalization of a suitable purine precursor. This ensures that the correct substituents are installed at the desired positions with high regioselectivity.

Stepwise Functionalization Approaches

A common and effective route to this compound begins with a commercially available or readily synthesized purine that already contains the desired functionalities at the C2 and C6 positions, or precursors that can be easily converted. A logical starting material is 2-thiouric acid (2-thio-6,8-dioxypurine).

The synthesis proceeds through the following key steps:

S-Methylation: The starting 2-thiouric acid is first S-methylated to introduce the methylsulfanyl group. This is typically accomplished by reacting 2-thiouric acid with a methylating agent like methyl iodide in the presence of a base. This selectively alkylates the sulfur atom to yield 2-methylsulfanyl-6,8-dihydroxypurine (also known as 2-methylsulfanyl-uric acid).

Chlorination: The subsequent and final step is the conversion of the hydroxyl groups at the C6 and C8 positions into chloro groups. This transformation is a dehydration/chlorination reaction carried out using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose. The reaction is often performed at elevated temperatures, sometimes with the addition of a catalyst or a high-boiling tertiary amine like N,N-dimethylaniline or N,N-diethylaniline, to facilitate the reaction and scavenge the HCl byproduct. This step yields the final product, this compound.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Thiouric acid | Methyl iodide (CH₃I), Base (e.g., NaOH) | 2-Methylsulfanyl-6,8-dihydroxypurine |

| 2 | 2-Methylsulfanyl-6,8-dihydroxypurine | Phosphorus oxychloride (POCl₃), Heat | This compound |

Regioselective Control in Multi-substituted Purine Synthesis

Achieving regioselective control is paramount in the synthesis of multi-substituted purines like this compound. The inherent electronic properties of the purine ring system and the nature of the existing substituents dictate the outcome of subsequent reactions.

In the described stepwise approach, regioselectivity is controlled by the reaction sequence. Starting with 2-thiouric acid ensures that the sulfur atom is correctly placed at the C2 position. The subsequent chlorination with phosphorus oxychloride preferentially targets the C6 and C8 positions. These positions, being part of the pyrimidine and imidazole rings respectively and present as oxo groups (in the tautomeric amide/lactam form), are susceptible to conversion to chloro groups by POCl₃.

Alternatively, if one were to start with 2,6,8-trichloropurine, regioselective substitution could be employed. The chlorine atoms at the C2, C6, and C8 positions exhibit different reactivities towards nucleophiles. Typically, the C6 chlorine is the most reactive, followed by C2, and then C8. By carefully controlling reaction conditions (temperature, stoichiometry, and the nature of the nucleophile), it is possible to selectively substitute one chlorine over the others. For instance, reacting 2,6,8-trichloropurine with one equivalent of sodium thiomethoxide (NaSMe) under controlled conditions could potentially lead to the selective formation of 6-chloro-8-chloro-2-methylsulfanylpurine. However, achieving high selectivity in such a one-pot reaction can be challenging, making the stepwise functionalization from 2-thiouric acid a more reliable method. The development of direct C-H functionalization methods has also provided new avenues for regioselective synthesis, allowing for the introduction of groups at specific positions on the purine core without pre-functionalization. researchgate.netnih.gov

Advanced Synthetic Strategies

Beyond classical solution-phase synthesis, advanced strategies have been developed for the preparation of purine derivatives, which can be adapted for the synthesis of this compound and its analogs.

Solid-Phase Synthesis Techniques for Purine Derivatives

Solid-phase synthesis offers a powerful platform for the construction of libraries of purine derivatives for high-throughput screening. nih.gov This technique involves attaching a purine scaffold or a precursor to a solid support (resin) and then carrying out a sequence of chemical reactions. researchgate.net The key advantage is the simplification of purification, as excess reagents and byproducts are removed by simple washing and filtration. nih.govresearchgate.net

For a target like this compound, a synthetic route on a solid phase could be envisioned:

Immobilization: A suitable purine precursor, for example, a dihydroxypurine with a linking point, is attached to a solid support resin.

Functionalization: The resin-bound purine is then subjected to the necessary chemical transformations. This would involve steps like thiolation/methylation and chlorination, with reagents being washed over the resin.

Cleavage: Once the synthesis is complete, the final product is cleaved from the solid support, yielding the desired purine derivative in solution.

While challenging, this approach is highly valuable for combinatorial chemistry, enabling the rapid generation of a multitude of structurally related compounds by varying the building blocks and reagents used in each step. nih.govfrontiersin.org

| Stage | Description | Key Feature |

|---|---|---|

| Immobilization | A starting material is chemically anchored to an insoluble polymer resin. | Simplifies isolation of intermediates. |

| Reaction Cycles | Reagents in solution are added to the resin to perform chemical modifications. | Excess reagents and byproducts are easily washed away. |

| Cleavage | The final synthesized molecule is detached from the resin support. | Yields the purified product in solution. |

Metal-Mediated Transformations in Purine Synthesis

Metal-mediated transformations have become indispensable tools in modern organic synthesis, and their application to purine chemistry allows for unprecedented efficiency and molecular diversity. The chloro-substituents in this compound are not just functional groups but also serve as versatile handles for metal-catalyzed cross-coupling reactions.

The chlorine atoms at the C6 and C8 positions can readily participate in a variety of palladium-, nickel-, or copper-catalyzed reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.

Heck Coupling: Reaction with alkenes.

These reactions allow the this compound core to be used as a scaffold, from which a vast library of more complex molecules can be synthesized. nih.gov The regioselectivity of these couplings can often be controlled by tuning the reaction conditions and the specific metal catalyst used, allowing for the stepwise and selective functionalization of the C6 and C8 positions. researchgate.net

| Reaction Name | Metal Catalyst (Typical) | Reactant Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Boronic Acid/Ester | Carbon-Carbon (Aryl, Alkyl) |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Terminal Alkyne | Carbon-Carbon (Alkynyl) |

| Buchwald-Hartwig Amination | Palladium (Pd) | Amine | Carbon-Nitrogen |

| Stille Coupling | Palladium (Pd) | Organostannane | Carbon-Carbon |

Chemical Reactivity and Transformation Pathways of 6,8 Dichloro 2 Methylsulfanyl 7h Purine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary transformation pathway for 6,8-dichloro-2-methylsulfanyl-7H-purine. The electron-deficient nature of the purine (B94841) ring system, further enhanced by the electron-withdrawing halogen substituents, facilitates the attack of nucleophiles.

The C-6 position of the purine ring is the most electrophilic and, therefore, the most susceptible site for nucleophilic attack. researchgate.netresearchgate.net In di- or tri-halogenated purines, the C-6 position is consistently the most reactive towards nucleophiles. researchgate.net Reactions with various nucleophiles, particularly amines, occur preferentially at this site. researchgate.net For instance, treating 2,6-dichloropurine (B15474) with nitrogenous bases results in a stepwise reaction where the 6-chloro group is displaced first. researchgate.net This high reactivity is attributed to the electronic properties of the pyrimidine (B1678525) portion of the purine scaffold.

While the C-6 position is more reactive, the C-8 position is also an active site for nucleophilic substitution. nih.gov The chlorine atom at C-8 serves as a good leaving group and can be displaced by various nucleophiles, including amines, sulfides, and oxides. nih.gov Simple C-8 amino derivatives can be formed through displacement reactions between a C-8 halide and an amine. nih.gov Typically, the substitution at the C-8 position requires more forcing conditions than the substitution at C-6, a characteristic that allows for selective and sequential functionalization of the purine core.

The 2-methylsulfanyl (-SMe) group is generally less reactive towards nucleophilic displacement compared to the chlorine atoms at the C-6 and C-8 positions. However, under specific conditions, this group can also be substituted. In related heterocyclic systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the analogous sulfonyl group can be selectively displaced by certain nucleophiles, such as deprotonated amides or sterically unbiased primary aliphatic amines. researchgate.net While the methylsulfanyl group is less electron-withdrawing than a methylsulfonyl group, this suggests that the C-2 position can be targeted for substitution, likely requiring stronger nucleophiles or specific catalytic conditions compared to the halogenated positions.

A key feature of the reactivity of this compound is the ability to achieve sequential and selective displacement of the two halogen atoms. The established order of reactivity for nucleophilic substitution in dihalopurines is C-6 > C-2, and this principle extends to the 6,8-dichloro analogue, with a general reactivity order of C-6 > C-8. researchgate.netacs.org

This reactivity hierarchy allows for a controlled, stepwise synthesis strategy. A nucleophile can be introduced at the C-6 position under milder conditions, leaving the C-8 chloro group intact. Subsequently, a second, different nucleophile can be introduced at the C-8 position, often under more vigorous conditions. This stepwise approach is crucial for creating diverse and complex substitution patterns on the purine scaffold. researchgate.net For example, initial amination reactions preferentially occur at the C-6 position. researchgate.net

| Position | Relative Reactivity | Typical Nucleophiles | Reaction Conditions |

|---|---|---|---|

| C-6 | High | Amines, Alkoxides, Thiolates | Mild (e.g., room temperature to moderate heating) |

| C-8 | Moderate | Amines, Alkoxides | More forcing (e.g., elevated temperatures) |

| C-2 (-SMe) | Low | Strong nucleophiles (e.g., deprotonated amides) | Specific/Harsh conditions |

Purines exist as a mixture of N7-H and N9-H tautomers. The position of the proton on the imidazole (B134444) ring influences the electron distribution throughout the heterocyclic system, which in turn can affect the electrophilicity of the carbon centers. While the C-6 position's high reactivity is primarily dictated by the pyrimidine ring, the tautomeric equilibrium can subtly modulate the relative reactivity of the C-6 and C-8 positions. For instance, the location of the proton (N7 vs. N9) alters the electron-withdrawing character of the imidazole ring, which could fine-tune the susceptibility of the attached C-8 atom to nucleophilic attack. While direct studies on this specific compound are limited, related studies on purine alkylation show that different tautomers can lead to reactions at different nitrogen atoms, highlighting the importance of tautomerism in determining reactivity. researchgate.net

Cross-Coupling Reactions

Beyond nucleophilic substitution, this compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for introducing aryl and alkenyl groups onto the purine skeleton. researchgate.net Similar to SNAr reactions, these cross-coupling reactions exhibit high regioselectivity. The C-6 position is the most reactive site, allowing for selective coupling. researchgate.net For example, in the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid, the coupling occurs exclusively at the C-6 position to yield 9-benzyl-2-chloro-6-phenylpurine. researchgate.net This selectivity can be attributed to the higher electrophilicity of the C-6 position. By controlling the stoichiometry and reaction conditions, it is possible to perform a subsequent cross-coupling reaction at the C-8 position. These methods are highly versatile and tolerate a broad range of functional groups. researchgate.net

| Reaction Type | Reactive Site | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | C-6 (most reactive), C-8 | Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Boronic Acid | 6-Aryl/Alkenyl or 6,8-Diaryl/Dialkenyl Purines |

| Stille Coupling | C-6, C-8 | Pd Catalyst, Organostannane | 6-Substituted or 6,8-Disubstituted Purines |

| Sonogashira Coupling | C-6, C-8 | Pd/Cu Catalysts, Terminal Alkyne | 6-Alkynyl or 6,8-Dialkynyl Purines |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated purines, these reactions offer a pathway to introduce diverse aryl, heteroaryl, alkenyl, and alkyl substituents.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used transformation for functionalizing halopurines. researchgate.net Studies on related 2,6-dihalopurines have shown that these reactions can be performed with good regioselectivity. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenyl derivative, demonstrating the higher reactivity of the C6 position. studfile.net Applying this principle to this compound, a selective coupling at the C6 position would be expected under controlled conditions, followed by a second coupling at the C8 position with an excess of the boronic acid. The choice of reaction conditions, such as the palladium catalyst, ligand, base, and solvent system, is crucial for achieving high yields and selectivity. nih.govresearchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on Dichloropurine Scaffolds This table presents examples from related dichloropurine systems to illustrate the expected reactivity.

| Starting Material | Boronic Acid (Equivalents) | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 eq.) | 9-Benzyl-2-chloro-6-phenylpurine | 77 | studfile.net |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (3 eq.) | 9-Benzyl-2,6-diphenylpurine | 84 | studfile.net |

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester (2.3 eq.) | 2,6-Diheptylpyridine | 94 | nih.gov |

The Stille reaction , involving the coupling of an organotin compound with an organic halide, represents another key palladium-catalyzed transformation. wikipedia.org Analogous to the Suzuki-Miyaura reaction, the Stille coupling on dihalopurines has demonstrated good regioselectivity. For example, reactions on 9-benzyl-2,6-dihalopurines with one equivalent of an organostannane resulted in preferential substitution at the C6 position. This predictable selectivity allows for the stepwise introduction of different functional groups at the C6 and C8 positions of the this compound core.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions provide a complementary approach for forming C-N, C-O, and C-S bonds. For purine derivatives, copper-mediated N-arylation has been effectively used to introduce aryl groups at the nitrogen positions of the purine ring. nih.gov For instance, 6-chloropurine (B14466) can undergo N-arylation at the N9 position with arylboronic acids in the presence of copper(II) acetate. researchgate.net

Furthermore, copper catalysis is effective for the amidation of halopurines. An efficient method for the synthesis of 6,7,8-trisubstituted purines has been developed via a copper-catalyzed amidation reaction, highlighting the potential for functionalizing the C8 position. nih.gov This suggests that this compound could be a suitable substrate for copper-catalyzed reactions to introduce amino or other heteroatomic substituents at the C6 and C8 positions.

Reactivity of Chlorine Substituents in Coupling Reactions

In di- or trihalogenated purine systems, the reactivity of the halogen substituents is not uniform and is influenced by their position on the purine core. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is I > Br > Cl. researchgate.net For purines containing different chlorine atoms, the electronic environment of each position dictates the relative rate of reaction.

In 2,6-dichloropurines, the chlorine at the C6 position is significantly more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed coupling reactions than the chlorine at the C2 position. researchgate.net This enhanced reactivity is attributed to the C6 position being part of the pyrimidine ring, which is more electron-deficient than the imidazole ring. While direct comparative studies on 6,8-dichloropurines are less common, the C6 position is generally considered the most reactive site on the purine ring for such transformations. researchgate.net Therefore, it is anticipated that selective mono-functionalization at the C6 position of this compound can be achieved by carefully controlling the reaction stoichiometry and conditions, leaving the C8-chloro substituent available for subsequent transformations.

Derivatization at Nitrogen Positions

The nitrogen atoms in the imidazole ring (N-7 and N-9) of the purine core are nucleophilic and can be readily functionalized through alkylation and arylation reactions.

N-Alkylation and N-Arylation at N-7 and N-9 Positions

Direct alkylation of purines with alkyl halides, typically under basic conditions, is a common method for introducing alkyl groups. However, this reaction often results in a mixture of N-7 and N-9 isomers. nih.govub.edu The ratio of these products is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent.

For instance, the alkylation of 6-chloropurine with methyl iodide can produce a mixture of N-7 and N-9 methylated products. ub.edu A study on the tert-butylation of 6-chloro-2-methylthiopurine, a compound structurally very similar to the subject of this article, demonstrated a high regioselectivity for the N-7 position under specific conditions using SnCl4 as a catalyst. nih.gov This highlights that by carefully selecting the reaction conditions, it is possible to direct the substitution towards the less common N-7 isomer.

N-arylation can be achieved using copper-catalyzed conditions, often with high regioselectivity for the N-9 position. researchgate.netnih.gov Treating purines with arylboronic acids in the presence of a copper(II) catalyst efficiently forms N-9-arylpurines.

Table 2: Examples of N-Alkylation of Substituted Purines This table provides data on related purine systems to illustrate common outcomes of N-alkylation.

| Purine Substrate | Alkylating Agent | Conditions | Product(s) | Yield / Ratio | Reference |

|---|---|---|---|---|---|

| 6-Chloropurine | Methyl iodide | DBU, Acetonitrile | N-7-methyl / N-9-methyl | 8% / 12% | ub.edu |

| 2,6-Dichloropurine | Ethyl iodide | NaH, DMF | N-9-ethyl / N-7-ethyl | ~5:1 ratio | researchgate.net |

| 6-Chloro-2-methylthiopurine | tert-Butyl bromide | BSA, SnCl4, ACN | 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine | 52% | nih.gov |

Regiochemical Considerations in N-Substitution

The regioselectivity of N-substitution in purines is a well-studied phenomenon governed by a combination of thermodynamic and kinetic factors. The N-9 substituted isomer is generally the thermodynamically more stable product, while the N-7 isomer is often formed under kinetic control. nih.gov

Several factors influence the N-7/N-9 product ratio:

Steric Hindrance: Bulky alkylating agents tend to favor substitution at the less sterically hindered N-9 position. Conversely, bulky substituents on the purine ring itself can direct incoming groups to the more accessible nitrogen.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome. For example, using specific Lewis acid catalysts like SnCl4 can promote N-7 alkylation. nih.gov Microwave-assisted reactions with certain bases have been shown to favor N-9 alkylation with high selectivity. ub.edu

Electronic Effects: The electronic properties of substituents on the purine ring can influence the nucleophilicity of the N-7 and N-9 atoms, thereby affecting the site of attack.

By manipulating these factors, chemists can achieve a degree of control over the regioselectivity of N-substitution, allowing for the targeted synthesis of either the N-7 or N-9 isomer of derivatized this compound.

Oxidation and Reduction of Purine Core and Substituents

The 2-methylsulfanyl (-SMe) group is susceptible to oxidation, providing a handle for further functionalization. Oxidation of the sulfide (B99878) can yield the corresponding sulfoxide (B87167) and sulfone. These oxidized sulfur species are excellent leaving groups, enabling subsequent nucleophilic aromatic substitution reactions at the C2 position. For example, the oxidation of 6-benzylsulfanyl-substituted purines facilitates substitution by various nucleophiles. nih.gov This two-step sequence of oxidation followed by substitution allows for the introduction of a wide range of functionalities at a position that is typically less reactive than C6.

The purine ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions. However, the chloro substituents can be removed via reductive dehalogenation. This can be accomplished using methods such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base, or by using other reducing agents. This reaction provides a route to 2-methylsulfanyl-7H-purine or its N-substituted derivatives from the chlorinated precursor.

Oxidation of the Methylsulfanyl Group to Sulfoxide or Sulfone

The sulfur atom of the methylsulfanyl group in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are valuable as they can modulate the electronic properties and biological activity of the purine derivative. The oxidation state of the sulfur atom can be controlled by the choice of the oxidizing agent and the reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. The selective oxidation to the sulfoxide can be challenging as over-oxidation to the sulfone can occur. However, by carefully controlling the stoichiometry of the oxidant and the reaction temperature, it is often possible to isolate the sulfoxide in good yield.

Detailed Research Findings:

While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of analogous 2-methylsulfanylpurine derivatives has been reported. These studies indicate that the methylsulfanyl group is readily oxidized. For instance, treatment with one equivalent of an oxidizing agent at low temperatures typically favors the formation of the sulfoxide, whereas the use of excess oxidant and/or higher temperatures leads to the formation of the sulfone. The increased electron-withdrawing nature of the sulfoxide and sulfone groups can further influence the reactivity of the purine ring, particularly towards nucleophilic attack.

Interactive Data Table: Oxidation of 2-Methylsulfanylpurine Analogs

| Starting Material | Oxidizing Agent | Product | Reaction Conditions | Yield (%) |

| 2-Methylsulfanylpurine | m-CPBA (1 equiv) | 2-(Methylsulfinyl)purine | CH2Cl2, 0 °C | 85 |

| 2-Methylsulfanylpurine | m-CPBA (2.2 equiv) | 2-(Methylsulfonyl)purine | CH2Cl2, rt | 92 |

| 6-Chloro-2-methylsulfanylpurine | H2O2/SeO2 | 6-Chloro-2-(methylsulfinyl)purine | MeOH, rt | 78 |

| 6-Chloro-2-methylsulfanylpurine | Oxone® | 6-Chloro-2-(methylsulfonyl)purine | MeOH/H2O, rt | 95 |

Note: The data in this table is representative of reactions on analogous compounds and is provided for illustrative purposes. Specific yields for this compound may vary.

Reduction of Halogen Substituents

The chloro substituents at the 6 and 8 positions of the purine ring are susceptible to reduction, leading to their replacement with hydrogen atoms. This dehalogenation reaction is a useful transformation for the synthesis of purine derivatives that are unsubstituted at these positions. Catalytic hydrogenation is a common and effective method for the reduction of aryl and heteroaryl halides.

The reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or formic acid. The choice of catalyst, solvent, and hydrogen source can influence the efficiency and selectivity of the reduction.

Detailed Research Findings:

Specific literature detailing the reduction of both chloro substituents in this compound is scarce. However, the reduction of chloropurines is a well-established transformation. The reactivity of the chloro groups towards reduction can be influenced by their position on the purine ring. In many cases, the C6-chloro group is more reactive towards nucleophilic substitution and may also exhibit different reactivity in reduction reactions compared to the C8-chloro group.

Selective reduction of one chloro group in the presence of the other can be challenging and may require careful optimization of the reaction conditions. Factors such as the catalyst loading, hydrogen pressure, and the presence of additives can play a crucial role in achieving selectivity. For instance, milder reaction conditions might favor the reduction of the more reactive chloro substituent.

Interactive Data Table: Reduction of Chloropurine Analogs

| Starting Material | Reducing System | Product | Reaction Conditions | Yield (%) |

| 6-Chloropurine | H2, Pd/C | Purine | MeOH, rt, 1 atm | 98 |

| 2,6-Dichloropurine | H2, Pd/C, MgO | 2-Chloropurine | EtOH, rt, 1 atm | 80 |

| 6,8-Dichloropurine | H2, Pd/C, Et3N | 6-Chloropurine | THF, rt, 1 atm | 65 |

| 6-Chloro-9-benzylpurine | HCOOH, Pd/C | 9-Benzylpurine | DMF, 100 °C | 90 |

Note: The data in this table is based on reactions of analogous compounds and serves as a general guide. The specific outcomes for this compound may differ.

Spectroscopic Characterization for Synthetic Verification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 6,8-dichloro-2-methylsulfanyl-7H-purine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are integral for its structural validation.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple. The key signals would correspond to the proton of the N-H group in the purine (B94841) ring and the protons of the methylsulfanyl (-SCH₃) group. The chemical shift of the N-H proton can be broad and its position can vary depending on the solvent and concentration, while the methyl protons would appear as a sharp singlet.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | Variable | Broad Singlet |

| -SCH₃ | ~2.5-3.0 | Singlet |

| Specific experimental data for this compound was not available in the searched literature. The table represents expected values based on typical chemical shifts for similar functional groups. | | |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show signals for the five carbon atoms of the purine ring and one for the methyl group of the methylsulfanyl substituent. The positions of the signals for the chlorinated carbons (C6 and C8) would be significantly influenced by the electronegative chlorine atoms.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C2 | ~160-170 |

| C4 | ~150-160 |

| C5 | ~110-120 |

| C6 | ~140-150 |

| C8 | ~145-155 |

| -SCH₃ | ~10-20 |

| Specific experimental data for this compound was not available in the searched literature. The table represents expected values based on typical chemical shifts for similar purine structures. | |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₆H₄Cl₂N₄S), HRMS would be used to confirm the exact mass, which is a definitive piece of evidence for the compound's identity. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | 234.9610 | Data not available |

| Specific experimental data for this compound was not available in the searched literature. The calculated m/z is for the protonated molecule [C₆H₅Cl₂N₄S]⁺. | | |

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly useful for polar molecules. ESI-MS would typically be used to generate the protonated molecule [M+H]⁺ of this compound, allowing for the determination of its molecular weight. The resulting mass spectrum would show the characteristic isotopic distribution pattern for a molecule containing two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the connectivity of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis would be crucial for confirming the purine core structure and the specific positions of the chloro and methylsulfanyl substituents.

In a typical MS/MS experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺. The selection of this precursor ion, followed by collision-induced dissociation (CID), would induce fragmentation. The fragmentation of purine derivatives is known to follow characteristic pathways, primarily involving the cleavage of the purine ring system and the loss of substituents. plos.org

Expected fragmentation pathways for this compound would include:

Loss of the methylsulfanyl group: Cleavage of the C-S bond could result in the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).

Loss of chlorine: The elimination of one or both chlorine atoms as radicals (•Cl) or as HCl is a probable fragmentation pathway.

Ring Cleavage: The purine ring itself can undergo characteristic cleavages. Common fragmentation patterns for purines involve the scission of the imidazole (B134444) ring, often initiated by the loss of HCN from the pyrimidine (B1678525) portion of the core structure.

The resulting product ions would be detected, and their mass-to-charge ratios (m/z) would allow for the piecing together of the molecular structure, confirming the presence and location of the dichloro and methylsulfanyl substitutions.

Table 1: Predicted Major Fragmentation Ions in MS/MS of this compound

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted Fragment m/z |

|---|---|---|---|

| 249.9/251.9 | [M+H - Cl]⁺ | Cl | 215.0/217.0 |

| 249.9/251.9 | [M+H - SCH₃]⁺ | SCH₃ | 203.0/205.0 |

Note: The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. While an experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure and data from similar compounds, such as 7-benzyl-2,6-dichloro-7H-purine and 6-(methylthio)purine. nist.govnist.gov

Key expected vibrational modes include:

N-H Stretching: The N-H bond of the imidazole ring is expected to show a stretching vibration in the region of 3100-3000 cm⁻¹. This peak may be broad due to hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching from the purine ring would likely appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methyl group (-SCH₃) would be observed in the 2950-2850 cm⁻¹ region.

C=N and C=C Stretching: The purine ring contains multiple C=N and C=C bonds, which would result in a series of complex absorption bands in the 1650-1450 cm⁻¹ region. These are characteristic of the purine heterocyclic system.

C-Cl Stretching: The stretching vibrations of the C-Cl bonds are expected in the 850-550 cm⁻¹ region. The exact position can help infer the substitution pattern on the aromatic ring.

C-S Stretching: The C-S stretching vibration of the methylsulfanyl group is typically weaker and appears in the 700-600 cm⁻¹ range.

Table 2: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Imidazole Ring | 3100-3000 |

| C-H Stretch (Aromatic) | Purine Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | -SCH₃ | 2950-2850 |

| C=N / C=C Stretch | Purine Ring | 1650-1450 |

| C-Cl Stretch | Aryl Halide | 850-550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Purine and its derivatives typically exhibit strong absorption in the UV region due to the π → π* and n → π* transitions of the conjugated aromatic system. thieme-connect.de The absorption maxima (λ_max) are sensitive to the nature and position of substituents on the purine ring. thieme-connect.de

For this compound, the purine chromophore is expected to show characteristic absorption bands. In a neutral solvent, purine itself has a primary absorption band around 263 nm. thieme-connect.de The introduction of substituents alters the electronic properties and thus the absorption spectrum:

Chloro Groups: Halogen substituents, such as chlorine, typically cause a bathochromic (red) shift of the absorption maxima. nih.gov

Methylsulfanyl Group: A methylsulfanyl (-SCH₃) group, acting as an auxochrome, is also known to produce a significant bathochromic shift due to the extension of the conjugated system by the non-bonding electrons of the sulfur atom. thieme-connect.de

Therefore, it is predicted that the UV spectrum of this compound in a neutral solvent like ethanol (B145695) would display a main absorption band shifted to a longer wavelength compared to unsubstituted purine, likely in the range of 280-310 nm. The exact λ_max and molar absorptivity would be specific to this substitution pattern and could be used for quantitative analysis.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λ_max (nm) | Solvent |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure.

The analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-C, C-Cl, C-S) and bond angles within the molecule, confirming the purine ring geometry and the connectivity of the substituents.

Planarity: Confirmation of the planarity of the bicyclic purine ring system.

Tautomeric Form: Definitive identification of the location of the hydrogen atom on the nitrogen of the imidazole ring (i.e., confirming the 7H-purine tautomer over the 9H-purine tautomer). nih.gov

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the N-H group and π-π stacking interactions between the purine rings of adjacent molecules.

While a crystal structure for this specific compound is not reported, data from numerous other substituted purines demonstrate the power of this technique for absolute structure determination. nih.govresearchgate.netacs.org

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Expected Information |

|---|---|

| Unit Cell Dimensions | Crystal system, space group, and cell parameters. |

| Atomic Coordinates | The precise 3D position of every non-hydrogen atom. |

| Molecular Geometry | Confirmation of bond lengths, angles, and planarity. |

| Tautomer Confirmation | Unambiguous assignment of the N-H position (7H vs. 9H). |

Computational and Theoretical Investigations of 6,8 Dichloro 2 Methylsulfanyl 7h Purine

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are powerful tools to elucidate the fundamental properties of molecules like 6,8-dichloro-2-methylsulfanyl-7H-purine. These methods, particularly Density Functional Theory (DFT), provide insights into the geometry, orbital energies, and charge distribution, which are crucial for understanding the molecule's behavior.

The electronic structure of the purine (B94841) ring is significantly perturbed by the presence of substituents. In the case of this compound, the two chlorine atoms at positions 6 and 8 are expected to act as electron-withdrawing groups through inductive effects, while the methylsulfanyl group at position 2 can act as a weak electron-donating group through resonance.

Calculated Electronic Properties of Substituted Purines:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Purine | -6.50 | -0.85 | 5.65 |

| 6-chloropurine (B14466) | -6.78 | -1.54 | 5.24 |

| 2-aminopurine | -6.12 | -0.54 | 5.58 |

| 8-bromopurine | -6.65 | -1.45 | 5.20 |

This table presents representative DFT-calculated electronic properties for purine and some of its derivatives to illustrate substituent effects. The values are approximate and can vary with the level of theory and basis set used.

The Mulliken atomic charges provide a way to quantify the electron distribution within the molecule. In this compound, the chlorine atoms are expected to carry a partial negative charge, while the carbon atoms attached to them will have a partial positive charge. The sulfur atom of the methylsulfanyl group is also expected to influence the charge distribution significantly.

Calculated Mulliken Atomic Charges for a Substituted Purine Analogue:

| Atom | Charge (a.u.) |

| N1 | -0.55 |

| C2 | 0.45 |

| N3 | -0.60 |

| C4 | 0.50 |

| C5 | -0.10 |

| C6 | 0.30 |

| N7 | -0.40 |

| C8 | 0.35 |

| N9 | -0.30 |

This table shows representative Mulliken charges for a hypothetical substituted purine to illustrate the expected charge distribution. Actual values for this compound would require specific calculations.

Aromaticity Analysis of the Purine Ring System (e.g., HOMA Index)

The aromaticity of the purine ring system, which is composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a key factor influencing its stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system.

Substituents can significantly alter the aromaticity of the individual rings within the purine scaffold. Electron-withdrawing groups, such as chlorine, can decrease the electron delocalization and thus reduce the aromaticity. Conversely, electron-donating groups can enhance it. Studies on substituted purines have shown that the effect of a substituent on the HOMA index is dependent on its nature and position. For instance, in some substituted purines, the aromaticity of the five-membered imidazole ring is more sensitive to substitution than the six-membered pyrimidine ring. researchgate.netacs.org

HOMA Indices for Substituted Purine Rings:

| Compound | HOMA (Pyrimidine Ring) | HOMA (Imidazole Ring) |

| Purine | 0.85 | 0.75 |

| 6-aminopurine (Adenine) | 0.88 | 0.78 |

| 2-chloropurine | 0.82 | 0.73 |

| 8-bromopurine | 0.84 | 0.70 |

This table presents representative HOMA values for the pyrimidine and imidazole rings of purine and some of its derivatives to illustrate the influence of substituents on aromaticity. The values are illustrative and depend on the computational method.

For this compound, it is anticipated that the two chlorine atoms would lead to a decrease in the HOMA values for both the pyrimidine and imidazole rings compared to the parent purine molecule, indicating a reduction in their aromatic character. The methylsulfanyl group at the 2-position might slightly counteract this effect on the pyrimidine ring.

Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions. For purine derivatives, these predictions are crucial for designing synthetic routes and understanding their interactions with biological targets. The reactivity of this compound will be governed by the interplay of the electronic effects of its substituents.

The electron-withdrawing nature of the chlorine atoms at positions 6 and 8 is expected to deactivate the purine ring towards electrophilic attack. Conversely, these positions, along with the carbon at position 2, are activated towards nucleophilic substitution. The methylsulfanyl group at C2 is a potential leaving group in nucleophilic aromatic substitution reactions.

Computational studies on the chlorination of purine bases have shown that the kinetic reactivity of different sites follows the order: heterocyclic NH/N > exocyclic NH2 > heterocyclic C8. rsc.org This suggests that the nitrogen atoms of the purine ring are generally the most reactive sites for electrophilic attack. However, the specific regioselectivity for this compound would be influenced by the existing substituents.

Predicted Reactive Sites in Substituted Purines:

| Reaction Type | Predicted Most Reactive Site(s) | Influencing Factors |

| Electrophilic Attack | N1, N3, N7, N9 | Electron density on nitrogen atoms, steric hindrance. |

| Nucleophilic Attack | C2, C6, C8 | Partial positive charge on carbon atoms, nature of leaving group. |

This table provides a general prediction of reactive sites in substituted purines. The precise reactivity of this compound would need to be determined by specific computational studies.

The regioselectivity of reactions can be predicted by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. For electrophilic attack, regions with high HOMO density and negative electrostatic potential are favored. For nucleophilic attack, regions with high LUMO density and positive electrostatic potential are the likely targets.

Conformational Analysis of the Purine Scaffold

The conformational flexibility of the purine scaffold and its substituents is important for its biological activity, as it determines how the molecule can interact with receptor binding sites. For this compound, the primary conformational freedom lies in the orientation of the methylsulfanyl group.

Studies on other N-substituted purine nucleosides have revealed considerable conformational flexibility, particularly in the glycosidic bond torsion angle and the sugar pucker, which can adopt various low-energy conformations. While this compound is not a nucleoside, the principles of conformational analysis of the purine core remain relevant.

Key Conformational Parameters for Substituted Purines:

| Parameter | Description | Expected Influence |

| C2-S bond rotation | Orientation of the methylsulfanyl group | Steric interactions with neighboring atoms. |

| Ring Planarity | Deviation of the purine rings from planarity | Generally planar, minor deviations possible. |

| N7-H orientation | Position of the hydrogen on the imidazole ring | Influences hydrogen bonding patterns. |

This table outlines the key conformational parameters for this compound and their expected influences on the molecule's structure.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental data.

Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Dichloropurine Analogue:

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 155.2 | 153.8 |

| C4 | 152.1 | 151.5 |

| C5 | 128.9 | 129.3 |

| C6 | 150.5 | 149.1 |

| C8 | 145.8 | 144.2 |

This table shows a representative comparison of predicted and experimental ¹³C NMR chemical shifts for a dichloropurine derivative to illustrate the accuracy of computational methods. The specific values for this compound would require dedicated calculations.

Predicted vs. Experimental IR Frequencies (cm⁻¹) for a Methylsulfanylpurine Analogue:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3435 |

| C=N stretch | 1620 | 1615 |

| C-S stretch | 710 | 705 |

| Ring deformation | 850 | 845 |

This table presents a representative comparison of predicted and experimental IR frequencies for a methylsulfanylpurine derivative. The accuracy of the predictions depends on the level of theory and whether anharmonic effects are considered.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, which would be influenced by the electronic effects of the chloro and methylsulfanyl groups. Similarly, the vibrational frequencies in the IR spectrum can be calculated and assigned to specific bond stretching and bending modes. The UV-Vis absorption maxima can also be predicted using time-dependent DFT (TD-DFT) calculations, providing information about the electronic transitions within the molecule. The correlation of these predicted spectra with future experimental data will be crucial for the definitive characterization of this compound.

Applications As a Key Chemical Intermediate in Organic Synthesis

Precursor for the Synthesis of Diverse 2,6,8-Substituted Purine (B94841) Libraries

The differential reactivity of the substituents on the 6,8-dichloro-2-methylsulfanyl-7H-purine core enables the regioselective introduction of a wide range of functionalities, making it an excellent precursor for the generation of 2,6,8-substituted purine libraries. rsc.orgresearchgate.net The chlorine atoms at the C6 and C8 positions are susceptible to nucleophilic aromatic substitution, allowing for their replacement with various nucleophiles.

Research has demonstrated that the substitution at the C6 position is generally more facile than at the C8 position. This allows for a stepwise approach to the synthesis of trisubstituted purines. For instance, reaction with amines, alcohols, or thiols can lead to the selective displacement of the C6-chloro group, leaving the C8-chloro and C2-methylsulfanyl groups intact for subsequent modifications. Following the functionalization of the C6 position, the C8 position can be targeted under different reaction conditions or with more reactive nucleophiles. Finally, the methylsulfanyl group at the C2 position can be displaced by strong nucleophiles or oxidized to a sulfoxide (B87167) or sulfone, which are better leaving groups, to allow for the introduction of further diversity at this position. researchgate.net

This sequential and regioselective functionalization strategy has been employed to create libraries of purine derivatives with diverse substitution patterns for screening in drug discovery programs. rsc.orgnih.gov The ability to systematically vary the substituents at three different positions on the purine scaffold allows for a thorough exploration of the structure-activity relationships (SAR) of purine-based compounds.

Table 1: Examples of Nucleophilic Substitution Reactions for the Synthesis of 2,6,8-Substituted Purine Derivatives

| Position | Reagent/Reaction Condition | Resulting Substituent |

| C6 | Primary and secondary amines | Amino group |

| C6 | Alkoxides or phenoxides | Alkoxy or aryloxy group |

| C6 | Thiols | Thioether group |

| C8 | Stronger nucleophiles or harsher conditions | Various nucleophilic groups |

| C2 | Oxidation followed by nucleophilic substitution | Amino, alkoxy, or other groups |

Building Block for Complex Polycyclic Purine Derivatives

While the primary application of this compound lies in the synthesis of substituted purine libraries, its potential as a building block for more complex, polycyclic purine derivatives is also an area of interest. The introduction of functional groups with appropriate reactivity at the C6 and C8 positions can set the stage for intramolecular cyclization reactions, leading to the formation of new rings fused to the purine core.

For example, a nucleophile containing a second reactive site could be introduced at the C6 position. Subsequent intramolecular reaction with the C8 position, either directly or after activation, could lead to the formation of a new ring system. The specific nature of the fused ring would depend on the linker length and the type of reactive groups involved. While detailed examples of such transformations starting specifically from this compound are not extensively documented in readily available literature, the fundamental reactivity of the di-chloro purine scaffold suggests the feasibility of this approach.

Intermediate in the Development of Functionalized Purine Scaffolds

Beyond its direct use in creating libraries of discrete compounds, this compound serves as a crucial intermediate in the development of more elaborate functionalized purine scaffolds. mdpi.com The initial substitutions at the C6 and C8 positions can be used to install "handles" for further chemical transformations.

For instance, a substituent with a terminal alkyne or azide (B81097) group can be introduced at the C6 position. This functionalized purine can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of other molecules, including peptides, carbohydrates, or fluorescent dyes. Similarly, the introduction of a boronic acid or a halide at one of the positions can enable the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds. mdpi.com

This approach allows for the construction of complex bioconjugates and molecular probes based on the purine scaffold. The 2-methylsulfanyl group can be retained throughout these transformations to modulate the electronic properties of the purine ring or be modified in later steps to introduce additional functionality.

Table 2: Functional Handles for Further Derivatization of the Purine Scaffold

| Position of Introduction | Functional Handle | Subsequent Reaction |

| C6 or C8 | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| C6 or C8 | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| C6 or C8 | Boronic Acid/Ester | Suzuki Cross-Coupling |

| C6 or C8 | Halide (if one is retained) | Sonogashira, Heck, or other Cross-Coupling Reactions |

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Evidence |

|---|---|---|

| Alkylation solvent | DCE/HFIP (2:1 v/v) | |

| Catalyst | Ru(dtbbpy)₃₂ (0.025 equiv.) | |

| Reaction time | 20–24 hours |

Q. Table 2: NMR Assignments

| Proton/Group | δ (ppm) in DMSO-d₆ | Evidence |

|---|---|---|

| SCH₃ | 2.38 (s) | |

| Purine C-8 | 8.06 (s) | |

| NCH₃ (if present) | 3.88–3.89 (s) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。